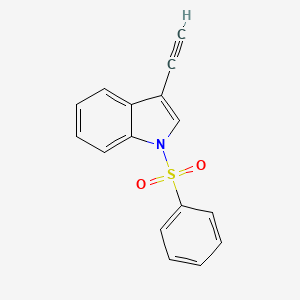

1-Benzenesulfonyl-3-ethynyl-1H-indole

Description

BenchChem offers high-quality 1-Benzenesulfonyl-3-ethynyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-3-ethynyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

389122-86-5 |

|---|---|

Molecular Formula |

C16H11NO2S |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-ethynylindole |

InChI |

InChI=1S/C16H11NO2S/c1-2-13-12-17(16-11-7-6-10-15(13)16)20(18,19)14-8-4-3-5-9-14/h1,3-12H |

InChI Key |

AUFFJEVKDNQDKL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzenesulfonyl-3-ethynyl-1H-indole: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-3-ethynyl-1H-indole, a specialized indole derivative of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and related known compounds to present a plausible and detailed exploration of its structure, synthesis, and properties. We offer a structured narrative covering its molecular architecture, a robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of functionalized indoles.

Introduction: The Indole Scaffold and the Significance of Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic structure and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design.[3][4] Strategic functionalization of the indole ring is a key methodology for modulating the bioactivity and physicochemical properties of these molecules.

The introduction of a benzenesulfonyl group at the N-1 position serves multiple purposes. It acts as a robust protecting group, stabilizing the otherwise reactive indole intermediate.[5] Furthermore, this electron-withdrawing group modulates the electronic character of the indole ring, influencing its reactivity in subsequent synthetic transformations.[5]

The ethynyl group at the C-3 position is a versatile functional handle. Terminal alkynes are valuable precursors for a wide range of chemical transformations, including click chemistry, Sonogashira couplings, and various cyclization reactions.[6][7] The incorporation of this moiety into the indole scaffold opens up a vast chemical space for the synthesis of novel and complex molecular architectures. 3-substituted indoles, in particular, are of significant pharmacological interest.[8][9]

This guide focuses on the synthesis and characterization of 1-Benzenesulfonyl-3-ethynyl-1H-indole, a molecule that combines the advantageous features of both N-sulfonylation and C-3 alkynylation.

Molecular Structure and Predicted Properties

The structure of 1-Benzenesulfonyl-3-ethynyl-1H-indole features a planar indole ring system with a benzenesulfonyl group attached to the nitrogen atom and an ethynyl group at the C-3 position.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-Benzenesulfonyl-3-ethynyl-1H-indole. These predictions are based on the known properties of analogous N-benzenesulfonylindoles and terminal alkynes.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₁NO₂S |

| Molecular Weight | 281.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >100 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| pKa (N-H of parent indole) | ~17 (significantly reduced by sulfonylation) |

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for 1-Benzenesulfonyl-3-ethynyl-1H-indole, which are crucial for its identification and characterization.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indole and benzenesulfonyl groups (δ 7.0-8.5 ppm). A sharp singlet for the ethynyl proton (δ ~3.0-3.5 ppm).[10][11][12] |

| ¹³C NMR | Resonances for the aromatic carbons of the indole and benzenesulfonyl groups. Two distinct signals for the alkyne carbons (δ ~70-90 ppm). |

| IR Spectroscopy | Characteristic C≡C stretch for a terminal alkyne (weak, sharp band at ~2100-2150 cm⁻¹).[13][14] Strong, sharp ≡C-H stretch (~3300 cm⁻¹).[15][16] S=O stretches from the sulfonyl group (~1370 and ~1180 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns characteristic of indole and benzenesulfonyl moieties.[17][18][19][20][21] |

Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole

A plausible and efficient synthetic route to 1-Benzenesulfonyl-3-ethynyl-1H-indole involves a two-step process: N-sulfonylation of a 3-haloindole followed by a Sonogashira cross-coupling reaction. An alternative, and potentially more direct route, would involve the N-sulfonylation of indole, followed by C-3 iodination and subsequent Sonogashira coupling.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzenesulfonyl-1H-indole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of indole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Benzenesulfonyl-1H-indole.

Step 2: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-indole

-

To a solution of 1-Benzenesulfonyl-1H-indole (1.0 eq.) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or flash column chromatography. This electrophilic iodination provides a valuable substrate for subsequent reactions.[22][23][24][25]

Step 3: Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole

-

To a solution of 1-Benzenesulfonyl-3-iodo-1H-indole (1.0 eq.) in a mixture of toluene and triethylamine (2:1) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) and copper(I) iodide (0.1 eq.).[26]

-

Degas the mixture with a stream of argon for 15 minutes.

-

Add ethynyltrimethylsilane (1.5 eq.) via syringe and stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring by TLC.[6]

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude TMS-protected product by flash column chromatography.

-

Dissolve the purified TMS-protected alkyne in methanol and add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure, add water, and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1-Benzenesulfonyl-3-ethynyl-1H-indole make it a promising candidate for various applications.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: The ethynyl group serves as a versatile handle for the introduction of diverse functionalities through reactions such as Sonogashira couplings and click chemistry. This allows for the rapid generation of libraries of novel 3-substituted indoles for high-throughput screening against various biological targets.[8][27]

-

Potential as an Anticancer Agent: Many indole derivatives exhibit potent anticancer activity.[28] The benzenesulfonyl moiety can enhance lipophilicity, potentially improving cell permeability.[4]

-

Enzyme Inhibition: The indole-benzenesulfonamide scaffold is a known pharmacophore for inhibiting enzymes such as carbonic anhydrase.[29]

Materials Science

-

Building Block for Organic Electronics: The conjugated π-system of the indole nucleus, extended by the ethynyl group, makes this molecule a potential building block for organic semiconductors and fluorescent materials.

-

Polymer Synthesis: The terminal alkyne can participate in polymerization reactions to create novel indole-containing polymers with interesting electronic and optical properties.

Conclusion

1-Benzenesulfonyl-3-ethynyl-1H-indole represents a valuable and versatile building block for both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive, albeit predictive, overview of its structure, properties, and a robust synthetic pathway. The detailed experimental protocols and predicted spectroscopic data serve as a practical resource for researchers aiming to synthesize and characterize this compound. The potential applications outlined herein are intended to inspire further investigation into the utility of this and related functionalized indole derivatives in the development of novel therapeutics and advanced materials.

References

-

IR: alkynes. (n.d.). In University of Calgary Chemistry Page. Retrieved March 8, 2024, from [Link]

-

Spectroscopy of the Alkynes. (2023, January 22). In Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005, April 15). PubMed. Retrieved March 8, 2024, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016, April 20). SCIRP. Retrieved March 8, 2024, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Wisconsin-Madison. Retrieved March 8, 2024, from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). In OpenStax. Retrieved March 8, 2024, from [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (2013). RSC Advances. Retrieved March 8, 2024, from [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022, December 20). PMC. Retrieved March 8, 2024, from [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing. Retrieved March 8, 2024, from [Link]

-

(PDF) Study of Mass Spectra of Some Indole Derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. Retrieved March 8, 2024, from [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scirp.org. Retrieved March 8, 2024, from [Link]

-

Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. (n.d.). RSC Publishing. Retrieved March 8, 2024, from [Link]

-

Scheme 8. Formation of 3-ethynylindole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023, September 14). Beilstein Journals. Retrieved March 8, 2024, from [Link]

-

3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

-

Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry. (n.d.). Lumen Learning. Retrieved March 8, 2024, from [Link]

-

(PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. (2015, May 19). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

-

A New Protecting-Group Strategy for Indoles | Request PDF. (2025, August 6). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

-

Facile synthesis of indoles by K 2 CO 3 catalyzed cyclization reaction of 2-ethynylanilines in water. (2016, July 8). ScienceDirect. Retrieved March 8, 2024, from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 8, 2024, from [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

-

Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). pubs.acs.org. Retrieved March 8, 2024, from [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023, September 4). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. (2004, March 18). PubMed. Retrieved March 8, 2024, from [Link]

-

Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

-

Proton nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved March 8, 2024, from [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). aupc.fund. Retrieved March 8, 2024, from [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. (2017, March 17). ResearchGate. Retrieved March 8, 2024, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved March 8, 2024, from [Link]

-

2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022, February 23). Frontiers. Retrieved March 8, 2024, from [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024, July 4). PubMed. Retrieved March 8, 2024, from [Link]

-

Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

-

(PDF) Synthesis of 3-Ethyl Indole. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines | The Journal of Organic Chemistry. (2025, February 23). ACS Publications. Retrieved March 8, 2024, from [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides | Organic Letters. (2017, March 10). ACS Publications. Retrieved March 8, 2024, from [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022, February 25). MDPI. Retrieved March 8, 2024, from [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved March 8, 2024, from [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. (2017, March 17). PubMed. Retrieved March 8, 2024, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). PMC. Retrieved March 8, 2024, from [Link]

-

C‐3 alkylated indoles from 2‐(2‐Aminophenyl)ethan‐1‐ol. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 9. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 19. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ | MDPI [mdpi.com]

- 22. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. organic-chemistry.org [organic-chemistry.org]

- 26. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Biological Activity and Synthetic Utility of 1-Benzenesulfonyl-3-ethynyl-1H-indole: A Privileged Scaffold in Drug Discovery

Executive Summary: Redefining the "Active" Scaffold

In modern drug discovery, the concept of biological activity extends beyond terminal therapeutic agents to encompass "privileged scaffolds"—molecular frameworks that serve as robust foundations for diverse pharmacological applications. 1-Benzenesulfonyl-3-ethynyl-1H-indole (CAS: 389122-86-5)[1] is a premier example of such a scaffold.

Rather than acting as a standalone drug, this molecule is a highly engineered, bifunctional intermediate. It combines the biological mimicry of the indole core (a serotonin/tryptophan bioisostere) with two critical synthetic modifications:

-

The N-Benzenesulfonyl Pharmacophore: A bulky, lipophilic protecting group that doubles as a critical binding determinant for G-protein coupled receptors (GPCRs), specifically the 5-HT6 receptor[2],[3].

-

The C3-Ethynyl Handle: A terminal alkyne that provides a bioorthogonal anchor for late-stage functionalization, most notably via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

This whitepaper deconstructs the mechanistic rationale behind utilizing this scaffold, the spectrum of biological activities exhibited by its downstream derivatives, and the validated experimental workflows required to harness its potential.

Structural Deconstruction & Pharmacological Relevance

The N-Arylsulfonyl Group: Beyond Protection

While the benzenesulfonyl group is classically taught as a means to protect the electron-rich indole nitrogen from electrophilic attack, in medicinal chemistry, it is a potent pharmacophore. The N-arylsulfonyl moiety forces the indole into a specific spatial geometry that perfectly occupies the hydrophobic binding pocket of the 5-HT6 receptor[2]. Furthermore, the electron-withdrawing nature of the sulfonyl group modulates the basicity of the indole, enhancing blood-brain barrier (BBB) penetration—a strict requirement for neurodegenerative disease targeting[3].

The C3-Ethynyl Moiety: The Bioorthogonal Gateway

Terminal alkynes are exceptionally rare in endogenous biological systems. By installing an ethynyl group at the C3 position, researchers create a "chemical blank slate." Through "click chemistry," this alkyne can be rapidly converted into a 1,2,3-triazole. The resulting triazole ring acts as a rigid, metabolically stable bioisostere of an amide bond, capable of hydrogen bonding with target kinases or viral enzymes without being susceptible to enzymatic cleavage by proteases.

Fig 1. Synthetic divergence of the indole scaffold into bioactive derivatives via click chemistry.

Spectrum of Biological Activities (Derived Compounds)

The true biological activity of 1-Benzenesulfonyl-3-ethynyl-1H-indole is realized when its functional handles are elaborated. Literature extensively documents the efficacy of N-arylsulfonylindole derivatives across multiple therapeutic areas:

-

Neurology (5-HT6 Antagonism): Derivatives exhibit high affinity for the 5-HT6 receptor, acting as antagonists. This pathway is heavily implicated in cognitive impairment and Alzheimer's disease. The lipophilic sulfonyl group is critical for this orthosteric binding[2],[3].

-

Oncology (HDAC Inhibition): N-arylsulfonylindoles functionalized at the C3 or C5 positions have been identified as potent histone deacetylase (HDAC) inhibitors. They induce gene silencing and show remarkable antiproliferative activity against human cancer cell lines (e.g., Hep3B, A549)[4].

-

Virology (Anti-HIV-1): Specific N-arylsulfonylindoles have demonstrated the ability to inhibit HIV-1 replication by preventing syncytia formation, showing low cytotoxicity and high therapeutic indices.

-

Microbiology (Antibacterial): When coupled with moieties like rhodanine, the N-arylsulfonylindole framework exhibits potent inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), bypassing traditional multi-drug resistance mechanisms[5].

Quantitative Data Summary

| Target / Disease Area | Representative Derivative Type | Observed Biological Activity (Metric) | Mechanism of Action |

| 5-HT6 Receptor | C-5 Substituted N-arylsulfonylindoles | High Affinity ( Ki = 58–403 nM) | GPCR Antagonism[2] |

| HIV-1 | N-arylsulfonyl-3-formylindoles | Viral Inhibition ( EC50 = 5.02 µM) | Syncytia Inhibition |

| Cancer | 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles | HDAC Inhibition ( IC50 = 1.0–12.3 nM) | Epigenetic Modulation[4] |

| Bacterial Infection | N-arylsulfonylindoles with Rhodanine | Gram-positive Inhibition (MIC = 0.5 µg/mL) | Resistance Bypass[5] |

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of the 1-Benzenesulfonyl-3-ethynyl-1H-indole scaffold and its subsequent biological validation. Causality is explicitly defined to aid troubleshooting.

Protocol 1: CuAAC Synthesis of Triazolyl-Indole Therapeutics

This protocol utilizes the C3-ethynyl handle to generate a bioisosteric triazole library.

-

Solvent Preparation: Dissolve 1-Benzenesulfonyl-3-ethynyl-1H-indole (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Causality: The biphasic solvent system is critical. The organic phase (t-BuOH) ensures the solubility of the highly lipophilic indole scaffold, while the aqueous phase is necessary for the disproportionation and stabilization of the copper catalyst.

-

-

Catalyst Generation: Add Sodium Ascorbate (0.2 eq) to the stirring mixture, followed immediately by CuSO4⋅5H2O (0.1 eq).

-

Causality: Sodium ascorbate must be added first. It acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. If Cu(I) is not strictly maintained, the terminal alkyne will undergo oxidative Glaser homocoupling, resulting in unwanted diyne byproducts.

-

-

Reaction & Isolation: Stir vigorously at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over MgSO4 , and purify via flash chromatography.

Protocol 2: In Vitro 5-HT6 Receptor Radioligand Binding Assay

This protocol validates the neurological biological activity of the synthesized derivatives.

-

Membrane Preparation: Culture HEK-293 cells expressing recombinant human 5-HT6 receptors. Harvest and homogenize to isolate cell membranes.

-

Causality: HEK-293 cells are utilized because they provide a robust mammalian post-translational modification environment, ensuring the GPCR is folded into its native, biologically active conformation.

-

-

Competitive Incubation: Incubate the membranes with the highly selective radioligand [125I] -SB-258585 and varying concentrations of the synthesized N-arylsulfonylindole derivative.

-

Causality: [125I] -SB-258585 is chosen for its extreme selectivity. Displacement of this radioligand confirms that the experimental compound is binding specifically to the 5-HT6 orthosteric site, rather than acting via allosteric or non-specific membrane partitioning[3].

-

-

Termination & Reading: Terminate the reaction by rapid vacuum filtration over Polyethylenimine (PEI)-treated glass fiber filters. Measure retained radioactivity using a gamma counter.

-

Causality: PEI treatment imparts a positive charge to the filter matrix, which drastically reduces the non-specific binding of the highly lipophilic indole derivatives, thereby maximizing the signal-to-noise ratio of the assay.

-

Fig 2. 5-HT6 receptor antagonism pathway modulated by N-arylsulfonylindole derivatives.

Conclusion

1-Benzenesulfonyl-3-ethynyl-1H-indole is a masterclass in rational chemical design. By protecting the indole core with a biologically active benzenesulfonyl pharmacophore and functionalizing the C3 position with a bioorthogonal alkyne, chemists possess a highly tunable scaffold. Whether targeting the hydrophobic pockets of GPCRs in the central nervous system, inhibiting viral syncytia, or disrupting bacterial resistance mechanisms, this compound remains a foundational pillar in modern medicinal chemistry pipelines.

References

-

1-BENZENESULFONYL-3-ETHYNYL-1H-INDOLE 389122-86-5 wiki , Guidechem. 1

-

Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo , PMC. 4

-

Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity , PMC. 2

-

Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents , PMC. 5

-

Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles , SciELO.

-

Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation , MDPI. 3

Sources

- 1. guidechem.com [guidechem.com]

- 2. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and background of 1-Benzenesulfonyl-3-ethynyl-1H-indole

An In-Depth Technical Guide to the Synthesis and Scientific Background of 1-Benzenesulfonyl-3-ethynyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-3-ethynyl-1H-indole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While a dedicated discovery paper for this specific molecule is not prominent in the literature, its structural motifs—the N-benzenesulfonyl indole core and the C3-ethynyl group—are well-established pharmacophores. The benzenesulfonyl group serves as a crucial protecting group and electronic modulator, while the ethynyl moiety offers a versatile handle for further chemical elaboration via reactions such as click chemistry. This document details a robust and logical synthetic pathway, provides step-by-step experimental protocols based on established methodologies, and discusses the potential applications of this compound grounded in the known biological activities of its structural analogs.

Introduction: Rationale and Potential

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring is a key strategy for developing novel therapeutic agents. The title compound, 1-Benzenesulfonyl-3-ethynyl-1H-indole, combines two important features:

-

The 1-Benzenesulfonyl Group: This moiety serves a dual purpose. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for precise regioselective functionalization at other positions of the indole core. Secondly, as a strong electron-withdrawing group, it modulates the electronic properties of the indole ring, influencing its reactivity and potential interactions with biological targets.[1] Notably, various 1-benzenesulfonyl-1H-indole derivatives have been identified as potent ligands for serotonin receptors, such as 5-HT6, indicating their potential in neuroscience drug discovery.[2]

-

The 3-Ethynyl Group: The introduction of an alkyne at the C3 position provides a powerful synthetic handle. Terminal alkynes are versatile functional groups that can participate in a wide range of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the indole core to other molecules, facilitating the rapid generation of diverse compound libraries for high-throughput screening.

This guide outlines a reliable synthetic approach to access this valuable building block, enabling its use in research and development.

Retrosynthetic Analysis and Strategy

The synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole can be logically achieved through a multi-step sequence starting from commercially available 1H-Indole. The strategy is designed to first protect and activate the indole core, followed by the introduction of the key ethynyl functionality.

Caption: Retrosynthetic pathway for 1-Benzenesulfonyl-3-ethynyl-1H-indole.

The forward synthesis involves four key transformations:

-

N-Sulfonylation: Protection of the indole nitrogen with a benzenesulfonyl group.

-

Electrophilic Iodination: Regioselective installation of an iodine atom at the electron-rich C3 position.

-

Sonogashira Coupling: Palladium/copper-catalyzed cross-coupling with a protected acetylene equivalent, (trimethylsilyl)acetylene.

-

Silyl Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures reported in the literature for analogous transformations.

Protocol 3.1: Synthesis of 1-Benzenesulfonyl-1H-indole

This procedure describes the protection of the indole nitrogen using benzenesulfonyl chloride. The use of a strong base like sodium hydride ensures complete deprotonation of the N-H bond, facilitating the subsequent nucleophilic attack on the sulfonyl chloride.

Materials:

-

1H-Indole

-

Benzenesulfonyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 1H-indole (1.0 eq) in anhydrous THF dropwise.[3]

-

Stir the mixture at 0 °C for 30 minutes, allowing for the cessation of hydrogen gas evolution.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[3]

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 3.2: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-indole

The electron-withdrawing N-benzenesulfonyl group directs electrophilic substitution to the C3 position. N-Iodosuccinimide (NIS) is an effective and convenient source of electrophilic iodine.[4]

Materials:

-

1-Benzenesulfonyl-1H-indole

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Benzenesulfonyl-1H-indole (1.0 eq) in anhydrous acetonitrile at room temperature.

-

Add N-Iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, catalytic amounts of an acid like trifluoroacetic acid may be used.[4]

-

Quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 3.3: Synthesis of 1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)-1H-indole

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds.[5] Using a TMS-protected alkyne prevents self-coupling and other side reactions.[6]

Materials:

-

1-Benzenesulfonyl-3-iodo-1H-indole

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base/solvent

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 1-Benzenesulfonyl-3-iodo-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).[7]

-

Add anhydrous, degassed triethylamine.

-

Add (trimethylsilyl)acetylene (1.2-1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 2-24 hours, monitoring by TLC.[7]

-

Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3.4: Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole

Removal of the TMS group is readily achieved under mild basic or fluoride-mediated conditions. A simple and effective method uses potassium carbonate in methanol.[8]

Materials:

-

1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)-1H-indole

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane or Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

-

Add a catalytic to stoichiometric amount of potassium carbonate (e.g., 0.2-1.0 eq).[8]

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Compound Data and Characterization

The following table summarizes key physicochemical properties for the target compound and its synthetic intermediates.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Appearance |

| 1-Benzenesulfonyl-1H-indole | C₁₄H₁₁NO₂S | 257.31 | White to pale solid |

| 1-Benzenesulfonyl-3-iodo-1H-indole | C₁₄H₁₀INO₂S | 383.21 | Solid |

| 1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)-1H-indole | C₁₉H₁₉NO₂SSi | 353.51 | Solid or oil |

| 1-Benzenesulfonyl-3-ethynyl-1H-indole | C₁₆H₁₁NO₂S | 281.33 | Solid |

Background and Potential Applications in Drug Development

The benzenesulfonamide motif is a well-established pharmacophore found in a wide range of clinically used drugs.[9] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10]

Specifically within the indole class, 1-benzenesulfonyl derivatives have shown promise as neurological agents. For instance, they have been reported as 5-HT6 serotonin receptor agonists, a target of interest for cognitive disorders.[2] Furthermore, other substituted 1-benzenesulfonyl-indole analogs have recently been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer.[11]

The true value of 1-Benzenesulfonyl-3-ethynyl-1H-indole lies in its potential as a versatile platform molecule. The terminal alkyne allows for its use in a variety of coupling reactions, particularly in creating large, diverse libraries of molecules for screening. By employing click chemistry, researchers can readily attach this indole core to various fragments, such as azido-functionalized sugars, peptides, or other small molecules, to explore a vast chemical space in the search for new lead compounds.

Caption: Application in library synthesis via Click Chemistry.

Conclusion

1-Benzenesulfonyl-3-ethynyl-1H-indole represents a valuable and strategically designed building block for modern drug discovery. While its own biological profile is yet to be extensively reported, the synthetic accessibility detailed in this guide, coupled with the proven pharmacological relevance of its constituent motifs, makes it a highly attractive starting point for the development of novel therapeutics. The protocols provided herein offer a clear and reproducible pathway for its synthesis, empowering researchers to utilize this compound in their discovery programs.

References

-

Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem. 2018, 9, 317-321. [Link]

-

ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]

-

Orsini, A. et al. A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters 2005, 46, 2259–2262. [Link]

-

Cabezas, N.; Arias, L. A. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData 2020, 5, x200401. [Link]

-

ResearchGate. Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4- substituted piperazin-1-yl)-methanone derivatives as 5-HT6R ligands. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

de la Torre, M. et al. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules 2022, 27, 7233. [Link]

-

Ghorai, S. et al. Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega 2020, 5, 6346-6359. [Link]

-

Onajobi, F. A. et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry 2022, 10, 869601. [Link]

-

Lee, S. et al. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie 2024, e2400218. [Link]

-

Solis-Jimenez, G. et al. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science 2024, 3, 11-23. [Link]

-

Khan, I. et al. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science 2020, 32, 287-295. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Royal Society of Chemistry. Flow Chemistry: Sonogashira Coupling. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Guillaumet, G. et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry 2005, 2005, 1279-1287. [Link]

-

Cacchi, S. et al. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters 2003, 5, 289-291. [Link]

-

Wang, W. et al. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances 2024, 14, 29285-29289. [Link]

- Anelli, P. L. et al. Process for the iodination of aromatic compounds. US Patent 9,238,615 B2, filed March 28, 2012, and issued January 19, 2016.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 11. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 1-Benzenesulfonyl-3-ethynyl-1H-indole in Modern Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic functionalization of the indole ring is paramount in the development of novel therapeutic agents. The introduction of a benzenesulfonyl group at the N1 position not only serves as a robust protecting group, facilitating regioselective modifications of the indole core, but has also been shown to be a key pharmacophoric element in various bioactive molecules. Derivatives of 1-benzenesulfonyl-1H-indole have been identified as potent inhibitors of targets such as the EphA2 receptor and as multifunctional ligands for neurodegenerative diseases[2][3].

This application note focuses on a particularly versatile derivative: 1-Benzenesulfonyl-3-ethynyl-1H-indole . The incorporation of an ethynyl (alkyne) group at the C3 position transforms the indole scaffold into a powerful and highly adaptable building block for drug discovery. The terminal alkyne is a key functional group for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of stable 1,2,3-triazole linkages[4][5][6]. This guide will provide detailed protocols for the synthesis of this key intermediate and explore its application in the generation of novel, medicinally relevant chemical entities.

Synthetic Protocol: Accessing the Key Intermediate

The synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole is most effectively achieved through a two-step process starting from commercially available indole. The first step involves the protection of the indole nitrogen with a benzenesulfonyl group, followed by iodination at the C3 position, and finally a Sonogashira cross-coupling reaction to introduce the terminal alkyne.

Protocol 1: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-indole

This protocol details the N-benzenesulfonylation and subsequent C3-iodination of indole.

Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Benzenesulfonylation:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Benzenesulfonyl-1H-indole.

-

-

C3-Iodination:

-

Dissolve the purified 1-Benzenesulfonyl-1H-indole (1.0 eq) in anhydrous DCM.

-

Add N-Iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-Benzenesulfonyl-3-iodo-1H-indole, which can often be used in the next step without further purification.

-

Protocol 2: Sonogashira Coupling for the Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole

This protocol describes the palladium- and copper-catalyzed cross-coupling of the 3-iodoindole with a protected acetylene source, followed by deprotection.

Materials:

-

1-Benzenesulfonyl-3-iodo-1H-indole

-

Trimethylsilylacetylene (TMSA)

-

Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-Benzenesulfonyl-3-iodo-1H-indole (1.0 eq) in a 2:1 mixture of Et₃N and anhydrous DMF, add trimethylsilylacetylene (1.5 eq).

-

Degas the solution with argon for 15 minutes.

-

Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours under an argon atmosphere[2].

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude silyl-protected product by column chromatography (hexane/ethyl acetate).

-

Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq).

-

Stir at room temperature for 2 hours until the TMS group is completely removed (monitored by TLC).

-

Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield pure 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Application Notes: A Gateway to Novel Chemical Space

The true utility of 1-Benzenesulfonyl-3-ethynyl-1H-indole lies in its capacity as a versatile synthon for generating libraries of diverse molecular architectures.

Application 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC ("Click Chemistry")

The 1,2,3-triazole ring is a highly valuable pharmacophore, often acting as a bioisostere for amide bonds, and is found in a wide range of biologically active compounds[4][6][7]. The terminal alkyne of our title compound is primed for the CuAAC reaction with a variety of organic azides.

Rationale: This reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted triazole), and tolerant of a wide array of functional groups, making it ideal for late-stage diversification in a drug discovery program. By reacting 1-Benzenesulfonyl-3-ethynyl-1H-indole with a library of azide-containing building blocks (e.g., amino acid derivatives, carbohydrates, or other heterocyclic scaffolds), a large and diverse library of potential drug candidates can be rapidly assembled.

Hypothetical Protocol for CuAAC:

-

Dissolve 1-Benzenesulfonyl-3-ethynyl-1H-indole (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting 1,4-disubstituted triazole derivative by column chromatography or recrystallization.

Application 2: Building Block for Targeted Inhibitors

The 1-benzenesulfonyl indole scaffold has been successfully employed in the design of inhibitors for various protein targets. For example, derivatives have shown potent activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and the EphA2 receptor, which is overexpressed in many cancers[3][8].

Rationale: 1-Benzenesulfonyl-3-ethynyl-1H-indole can serve as a core structure for the synthesis of more complex molecules targeting similar pathways. The ethynyl group can be further elaborated through various carbon-carbon bond-forming reactions beyond click chemistry, such as Sonogashira couplings with different aryl or vinyl halides, to extend the molecule and probe different regions of a target's binding pocket[9][10][11]. This allows for a fragment-based growth strategy, where the core indole provides a known binding element and the appended groups are optimized for potency and selectivity.

Data Presentation

While specific biological data for the parent compound 1-Benzenesulfonyl-3-ethynyl-1H-indole is not yet widely published, the inhibitory activities of related 1-benzenesulfonyl-indole derivatives highlight the potential of this scaffold.

| Compound Class | Target | Representative IC₅₀ | Reference |

| 7-Arylindoline-1-benzenesulfonamides | Tubulin Polymerization | 1.5 µM | [12] |

| Indole Base Sulfonamide Derivatives | Acetylcholinesterase | 7.37 µM | [13] |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 Kinase | 0.1 nM | [8] |

Visualizations

Synthetic Workflow

Caption: Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Application in Click Chemistry

Caption: Application in drug discovery via Click Chemistry.

Conclusion

1-Benzenesulfonyl-3-ethynyl-1H-indole represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is straightforward, employing robust and well-established methodologies like Sonogashira coupling. The true power of this molecule lies in the versatility of the 3-ethynyl group, which acts as a synthetic handle for a multitude of transformations, most notably the highly efficient CuAAC "click" reaction. This allows for the rapid generation of diverse chemical libraries based on a privileged indole scaffold, significantly accelerating the process of lead discovery and optimization. Researchers in drug development are encouraged to consider this compound as a strategic starting point for programs targeting a wide range of diseases.

References

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PMC. [Link]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). [Link]

-

Sonogashira coupling. (2023, November 27). In Wikipedia. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC. [Link]

-

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). PMC. [Link]

-

Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands. (n.d.). [Link]

-

Click chemistry. (2023, December 1). In Wikipedia. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (2021, August 5). Chemistry LibreTexts. [Link]

-

The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. [Link]

-

Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. (n.d.). ScienceDirect. [Link]

-

Role of Click Chemistry in Organic Synthesis. (2021, February 18). IntechOpen. [Link]

-

Recent applications of click chemistry in drug discovery. (2019, May 16). ResearchGate. [Link]

-

Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. (n.d.). Journal of King Saud University - Science. [Link]

-

1-benzylindole. (n.d.). Organic Syntheses Procedure. [Link]

-

Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). [Link]

-

Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1 lambda(3),2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. (n.d.). Infoscience. [Link]

-

Synthesis and biological evaluation of some newer Indole Derivatives. (2020, December 18). [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). MDPI. [Link]

-

Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. (2024, October 5). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. (2021, December 29). PubMed. [Link]

-

Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. (n.d.). MedChemComm (RSC Publishing). [Link]

-

Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. (2024, December 28). ijsra.net. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, February 4). RSIS International. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]

The Strategic Utility of 1-Benzenesulfonyl-3-ethynyl-1H-indole in Modern Organic Synthesis: Applications and Protocols

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutics and chemical probes. Among the vast array of functionalized indoles, 1-Benzenesulfonyl-3-ethynyl-1H-indole has emerged as a particularly versatile and powerful building block.

The benzenesulfonyl group at the N1-position serves a dual purpose. Firstly, it acts as a robust protecting group, stabilizing the indole ring and preventing unwanted side reactions at the nitrogen atom.[2] Secondly, its electron-withdrawing nature modulates the reactivity of the indole core. The C3-ethynyl group is a gateway to a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This combination of a protected, reactive indole with a versatile terminal alkyne handle makes 1-benzenesulfonyl-3-ethynyl-1H-indole an invaluable tool for the rapid construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and key applications of 1-benzenesulfonyl-3-ethynyl-1H-indole. We will delve into detailed, field-proven protocols for its preparation and its use in Sonogashira couplings, Copper(I)-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), and 1,3-dipolar cycloadditions. Furthermore, we will address the crucial final step in many synthetic routes: the deprotection of the benzenesulfonyl group.

Synthesis of the Building Block: A Two-Step Approach

A reliable and scalable synthesis of 1-benzenesulfonyl-3-ethynyl-1H-indole is fundamental to its utility. A robust two-step sequence, involving N-sulfonylation followed by a Sonogashira coupling, is the most common and efficient route.

Caption: Synthetic workflow for 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Protocol 1: Synthesis of 1-Benzenesulfonyl-1H-indole

Rationale: The protection of the indole nitrogen is the crucial first step. Sodium hydride is a strong base that effectively deprotonates the indole, forming the corresponding sodium salt, which then readily reacts with benzenesulfonyl chloride. Anhydrous conditions are essential to prevent quenching of the sodium hydride.

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzenesulfonyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzenesulfonyl-1H-indole.

Protocol 2: Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole via Sonogashira Coupling

Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4] In this case, the C3-iodoindole derivative is coupled with a protected alkyne, trimethylsilylacetylene, to prevent self-coupling. The trimethylsilyl (TMS) group is then easily removed under basic conditions.

Materials:

-

1-Benzenesulfonyl-3-iodo-1H-indole (can be prepared by iodination of 1-benzenesulfonyl-1H-indole with N-iodosuccinimide)

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of 1-benzenesulfonyl-3-iodo-1H-indole (1.0 eq) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

-

Degas the mixture with a stream of argon for 15 minutes.

-

Add trimethylsilylacetylene (1.5 eq) and stir the reaction at room temperature for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzenesulfonyl-3-(trimethylsilylethynyl)-1H-indole.

-

For desilylation, dissolve the purified product in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure, add water, and extract with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify by chromatography if necessary to afford pure 1-benzenesulfonyl-3-ethynyl-1H-indole.

Applications in Organic Synthesis

Sonogashira Cross-Coupling Reactions

The terminal alkyne of 1-benzenesulfonyl-3-ethynyl-1H-indole is primed for further Sonogashira couplings, allowing for the introduction of various aryl or vinyl substituents at the terminus of the ethynyl group. This provides a modular approach to a wide range of substituted indole derivatives.

Caption: Sonogashira coupling with 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Protocol 3: Sonogashira Coupling with an Aryl Iodide

Rationale: This protocol exemplifies the extension of the indole scaffold. The choice of palladium catalyst, copper cocatalyst, and base is crucial for efficient coupling.[5] The use of an amine base like diisopropylamine serves both as a base and as a solvent in some cases.

Materials:

-

1-Benzenesulfonyl-3-ethynyl-1H-indole

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (i-Pr₂NH)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask, combine 1-benzenesulfonyl-3-ethynyl-1H-indole (1.0 eq), the aryl iodide (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and diisopropylamine (3.0 eq) via syringe.

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the desired 3-alkynylindole derivative.

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodotoluene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 60 | ~85-95 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | 70 | ~75-85 |

| 3-Iodopyridine | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 50 | ~80-90 |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The reaction between a terminal alkyne and an azide to form a 1,2,3-triazole is the hallmark of "click chemistry".[6][7] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating libraries of compounds and for bioconjugation.[8][9] 1-Benzenesulfonyl-3-ethynyl-1H-indole is an excellent substrate for this transformation.

Caption: Click chemistry with 1-Benzenesulfonyl-3-ethynyl-1H-indole.

Protocol 4: CuAAC with Benzyl Azide

Rationale: This protocol utilizes the in situ generation of the active Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate. This is a common and robust method that avoids the need to handle potentially unstable Cu(I) salts. The reaction is often performed in a mixture of t-butanol and water, which facilitates the dissolution of both organic and inorganic reagents.

Materials:

-

1-Benzenesulfonyl-3-ethynyl-1H-indole

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1-benzenesulfonyl-3-ethynyl-1H-indole (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the reaction mixture.

-

If a precipitate forms, collect it by filtration and wash with water, then a cold solvent like diethyl ether or ethanol.

-

If no precipitate forms, extract the reaction mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 1,4-disubstituted triazole.

1,3-Dipolar Cycloaddition with Nitrones

The electron-deficient alkyne of 1-benzenesulfonyl-3-ethynyl-1H-indole can also participate in 1,3-dipolar cycloadditions with other dipoles, such as nitrones, to form five-membered heterocycles.[7] This reaction provides access to isoxazoline- and isoxazole-fused indole systems, which are of interest in medicinal chemistry.

Protocol 5: 1,3-Dipolar Cycloaddition with C-Phenyl-N-methylnitrone

Rationale: This reaction typically proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. Heating is often required to overcome the activation energy barrier.

Materials:

-

1-Benzenesulfonyl-3-ethynyl-1H-indole

-

C-Phenyl-N-methylnitrone

-

Anhydrous toluene

Procedure:

-

In a sealed tube, dissolve 1-benzenesulfonyl-3-ethynyl-1H-indole (1.0 eq) and C-phenyl-N-methylnitrone (1.2 eq) in anhydrous toluene.

-

Degas the solution with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline derivative.

Deprotection of the Benzenesulfonyl Group

The final step in many synthetic sequences involving this building block is the removal of the benzenesulfonyl protecting group to unveil the free indole NH. Several methods are available, with the choice depending on the functional groups present in the molecule.

Protocol 6: Reductive Deprotection with Magnesium in Methanol

Rationale: This is a mild and effective method for the cleavage of the N-S bond.[2] It is particularly useful for substrates that are sensitive to harsh basic conditions.

Materials:

-

N-Benzenesulfonylated indole derivative

-

Magnesium turnings

-

Anhydrous methanol

-

A crystal of iodine (optional, for activation)

Procedure:

-

In a round-bottom flask, dissolve the N-benzenesulfonylated indole derivative (1.0 eq) in anhydrous methanol.

-

Add magnesium turnings (approx. 3-5 eq). A small crystal of iodine can be added to activate the magnesium surface.

-

Stir the mixture vigorously at room temperature. The reaction can be gently heated to 50 °C to increase the rate.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

-

Filter the mixture to remove magnesium salts and concentrate the filtrate.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.

| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Notes |

| Reductive Desulfonylation | Magnesium turnings, Methanol, RT or 50 °C | 85-95 | Mild and generally applicable.[2] |

| Alkaline Hydrolysis | KOH or NaOH, Methanol/Water, Reflux | 70-85 | Can be harsh for sensitive substrates. |

| Cesium Carbonate | Cs₂CO₃, THF/Methanol, RT or Reflux | 80-95 | A milder basic alternative to KOH/NaOH. |

Conclusion

1-Benzenesulfonyl-3-ethynyl-1H-indole stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its straightforward preparation, coupled with the diverse reactivity of the terminal alkyne, provides a reliable and modular platform for the synthesis of a wide array of complex indole-containing molecules. The protocols detailed herein offer a practical guide for researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic intermediate.

References

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole.

- Interchim. (n.d.).

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

- New Journal of Chemistry. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds.

-

MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

- ArODES - HES-SO. (2023, November 22).

- ResearchGate. (2006).

Sources

- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]